molecular formula C12H13Cl3N2O7 B14442518 N-2-Carboxy-3 5 6-trichloropyridin-4-yl glucosamine CAS No. 77750-03-9

N-2-Carboxy-3 5 6-trichloropyridin-4-yl glucosamine

Katalognummer: B14442518
CAS-Nummer: 77750-03-9
Molekulargewicht: 403.6 g/mol
InChI-Schlüssel: YNATYRMEIPWDER-AUXRCTBOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-2-Carboxy-3,5,6-trichloropyridin-4-yl glucosamine is a complex organic compound that combines a pyridine ring with glucosamine

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-2-Carboxy-3,5,6-trichloropyridin-4-yl glucosamine typically involves the reaction of 3,5,6-trichloropyridine-2-carboxylic acid with glucosamine. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as crystallization and chromatography are often employed to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-2-Carboxy-3,5,6-trichloropyridin-4-yl glucosamine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

N-2-Carboxy-3,5,6-trichloropyridin-4-yl glucosamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-2-Carboxy-3,5,6-trichloropyridin-4-yl glucosamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,5,6-Trichloropyridine-2-carboxylic acid: Shares a similar pyridine ring structure but lacks the glucosamine moiety.

    N-Tripeptidyl-d-glucosamine: Contains a glucosamine moiety but differs in the attached functional groups.

Uniqueness

N-2-Carboxy-3,5,6-trichloropyridin-4-yl glucosamine is unique due to its combination of a pyridine ring with glucosamine, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

77750-03-9

Molekularformel

C12H13Cl3N2O7

Molekulargewicht

403.6 g/mol

IUPAC-Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 4-amino-3,5,6-trichloropyridine-2-carboxylate

InChI

InChI=1S/C12H13Cl3N2O7/c13-3-5(16)4(14)10(15)17-6(3)11(22)24-12-9(21)8(20)7(19)2(1-18)23-12/h2,7-9,12,18-21H,1H2,(H2,16,17)/t2-,7-,8+,9-,12+/m1/s1

InChI-Schlüssel

YNATYRMEIPWDER-AUXRCTBOSA-N

Isomerische SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C2=NC(=C(C(=C2Cl)N)Cl)Cl)O)O)O)O

Kanonische SMILES

C(C1C(C(C(C(O1)OC(=O)C2=NC(=C(C(=C2Cl)N)Cl)Cl)O)O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.